6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Overview
Description
The compound “6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . It’s a part of a series of compounds that have been synthesized and tested for their antifungal activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of nitrile compounds with thiosemicarbazide to produce 2-amino-1,3,4-thiadiazole derivatives. These are then reacted with phenacyl bromide derivatives to produce the target imidazo[2,1-b]thiazole derivatives .Molecular Structure Analysis
The structure of the compound is characterized by various spectroscopic methods including infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy . X-ray diffraction analysis has also been used for some compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of nitrile compounds with thiosemicarbazide and the subsequent reaction with phenacyl bromide derivatives .Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound has been shown to exhibit higher cytotoxic activity on these cancer cells than on normal mouse fibroblast cells (3T3-L1) .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interactions with DNA dodecamer and caspase-3 have been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways leading to apoptosis in cancer cells
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells, potentially slowing the progression of the disease .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, imidazo[2,1-b]thiazole derivatives have been found to exhibit significant antitubercular activity . This suggests that these compounds may interact with key enzymes or proteins involved in the biochemical pathways of Mycobacterium tuberculosis .
Cellular Effects
Related imidazo[2,1-b]thiazole derivatives have been shown to exhibit cytotoxic activity against various types of cancer cells . These compounds have been found to induce apoptosis in cancer cells, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of related imidazo[2,1-b]thiazole derivatives suggest that these compounds may bind to key proteins or enzymes, leading to inhibition or activation of these targets . This could result in changes in gene expression and other cellular processes .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCCIKYLXFPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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